molecular formula C9H12 B079715 1,2,4-Trimethylidenecyclohexane CAS No. 14296-81-2

1,2,4-Trimethylidenecyclohexane

Cat. No.: B079715
CAS No.: 14296-81-2
M. Wt: 120.19 g/mol
InChI Key: AMBNQWVPTPHADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1, 2, 4-Tris(methylene)cyclohexane, also known as tripropylphosphine, belongs to the class of organic compounds known as branched unsaturated hydrocarbons. These are hydrocarbons that contains one or more unsaturated carbon atoms, and an aliphatic branch. 1, 2, 4-Tris(methylene)cyclohexane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 2, 4-tris(methylene)cyclohexane is primarily located in the membrane (predicted from logP). Outside of the human body, 1, 2, 4-tris(methylene)cyclohexane can be found in fruits. This makes 1, 2, 4-tris(methylene)cyclohexane a potential biomarker for the consumption of this food product.

Properties

CAS No.

14296-81-2

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

1,2,4-trimethylidenecyclohexane

InChI

InChI=1S/C9H12/c1-7-4-5-8(2)9(3)6-7/h1-6H2

InChI Key

AMBNQWVPTPHADI-UHFFFAOYSA-N

SMILES

C=C1CCC(=C)C(=C)C1

Canonical SMILES

C=C1CCC(=C)C(=C)C1

Key on ui other cas no.

14296-81-2

Synonyms

1,2,4-Tris(methylene)cyclohexane

Origin of Product

United States

Synthesis routes and methods

Procedure details

The system was first purged with nitrogen. The power to the fluidized bed was turned on and its temperature was brought to 450°-470° C. Allene was introduced into the system from the allene cylinder at a rate of 80-100 grams/hour. The allene supply from the cylinder was shut off two to three hours before the end of a dimerization run in order that the allene present in the system could be used up, with little allene remaining in the reservoir a the end. At the end of the day, the power to the fluidized bed was turned off, the system was allowed to cool, and the accumulated crude liquid-product was poured into a bottle and weighed. Approximately 3 grams of phenothiazine was added per kilogram of crude liquid product to inhibit polymerization and oxidation of the dimers and trimers. The crude product was then analyzed by gas chromatography for peaks corresponding to two allene dimers, 1,2dimethylenecyclobutane (1,2-DMCB) and 1,3-dimethylenecyclobutane (1,3-DMCB), and the allene trimer 1,2,4-trimethylenecyclohexane (TMCH). Data from seven hot tube reaction runs are shown in Table 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Trimethylidenecyclohexane
Reactant of Route 2
1,2,4-Trimethylidenecyclohexane
Reactant of Route 3
1,2,4-Trimethylidenecyclohexane
Reactant of Route 4
1,2,4-Trimethylidenecyclohexane
Reactant of Route 5
1,2,4-Trimethylidenecyclohexane
Reactant of Route 6
1,2,4-Trimethylidenecyclohexane

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